molecular formula C10H11FO B1439107 1-(3-Fluorophenyl)butan-2-one CAS No. 607391-64-0

1-(3-Fluorophenyl)butan-2-one

Cat. No.: B1439107
CAS No.: 607391-64-0
M. Wt: 166.19 g/mol
InChI Key: RTDJVTGKCXMOPY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H11FO It belongs to the class of aromatic ketones and is characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other green chemistry approaches can also be employed to minimize environmental impact and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing its pharmacological effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)butan-2-one can be compared with other aromatic ketones and fluorinated compounds:

    Similar Compounds: 1-(4-Fluorophenyl)butan-2-one, 1-(2-Fluorophenyl)butan-2-one, and 1-(3-Chlorophenyl)butan-2-one.

    Uniqueness: The position of the fluorine atom on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity. For example, this compound may exhibit different pharmacokinetic properties compared to its isomers due to variations in molecular interactions and metabolic stability.

Properties

IUPAC Name

1-(3-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDJVTGKCXMOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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